
叔丁酸酯
描述
Carboxylic Acid tert-Butyl Ester is a type of ester, which is a compound derived from carboxylic acid and an alcohol . The part of the molecule derived from the carboxylic acid has three carbon atoms, and it is called propionate or propanoate . The alkyl group attached directly to the oxygen atom is a butyl group .
Synthesis Analysis
Tert-Butyl esters can be synthesized from several different carboxylic acids at high yields . This practical procedure provides a promising and effective approach to the protection of carboxylic acids with a tert-butyl group . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Molecular Structure Analysis
The molecular structure of Carboxylic Acid tert-Butyl Ester involves the detachment of isobutylene, which takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom .Chemical Reactions Analysis
Tert-Butyl esters can undergo various chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The reactions are high yielding, and the workup is convenient .科学研究应用
Protecting Group for Carboxylic Acids
The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents. It’s also conveniently deprotected under acidic conditions . This makes it frequently used as a protecting group for the carboxylic acid functionality of amino acids .
tert-Butylation of Carboxylic Acids and Alcohols
A simple and safe tert-butylation reaction has been developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
Synthesis of Carboxylic Acid Esters
Carboxylic acids are usually utilized as the key starting material and play an important role in the efficient synthesis of carboxylic acid esters . The corresponding carboxylic acids are usually utilized as the key starting material and play an important role .
Use in Flow Microreactor Systems
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Masked Carboxyl Group Surrogates
tert-Butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Condensation Reactions
Condensation reagents or catalysts connect the carboxylic acids with the alcohols to afford the corresponding esters, together with the formation of 1 equiv. of H2O, in which the carboxylic acids can be regarded as the electrophile .
Nucleophilic Reactions
The carboxylate ion intermediates derived from the carboxylic acids react with alkyl halides, carbocations, or their equivalents to produce the esters, in which the carboxylate ions from the carboxylic acids can be regarded as the nucleophile .
Electrochemistry and Transition Metal Catalysts
The reactions are conducted by using various chemical reagents and catalysts as well as by using interesting reaction media and methods . This includes electrochemistry and transition metal catalysts .
作用机制
Target of Action
Carboxylic Acid tert-Butyl Ester is primarily targeted at carboxylic acids . It is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .
Mode of Action
The mode of action of Carboxylic Acid tert-Butyl Ester involves a series of chemical reactions. It has been shown by quantum-chemical calculations that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .
Biochemical Pathways
The biochemical pathways affected by Carboxylic Acid tert-Butyl Ester are primarily related to the esterification of carboxylic acids . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .
Pharmacokinetics
They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .
Result of Action
The molecular and cellular effects of Carboxylic Acid tert-Butyl Ester’s action primarily involve the formation of esters from carboxylic acids. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .
Action Environment
The action, efficacy, and stability of Carboxylic Acid tert-Butyl Ester can be influenced by various environmental factors. For instance, the Steglich Esterification proceeds under mild conditions, ambient temperatures, often neutral pH, and can afford a wide range of esters containing challenging substituents such as the acid liable, sterically hindered tert-butyl group, which under Fischer–Speier esterification conditions would undergo elimination .
安全和危害
未来方向
The development of practical, green, and simple methods for the conversion of esters into acid chlorides is still desirable . The use of PCl3 for the conversion of esters into the corresponding acid chlorides is a promising direction . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields , which could be a potential area of future research.
属性
IUPAC Name |
tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)21/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUFRTFWWBCVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
carboxylic Acid tert-Butyl Ester | |
Q & A
Q1: What is a notable characteristic of the reaction between propiolic acid tert-butyl ester and decaborane(14)?
A1: Instead of yielding the expected carborane carboxylic acid tert-butyl ester, the reaction directly produces unsubstituted ortho-carborane. This occurs through an in situ de-tert-butoxycarbonylation of the initially formed carborane carboxylic acid tert-butyl ester, likely via a six-membered transition state [].
Q2: How can carboxylic acid tert-butyl esters be synthesized using isobutene?
A2: A SO3H-SBA-15 molecular sieve catalyst can be used to catalyze the reaction between isobutene and a carboxylic acid to synthesize the corresponding carboxylic acid tert-butyl ester. This method is notable for its efficiency and ability to operate without polymerization inhibitors [].
Q3: Can phase-transfer catalysis be used for enantioselective synthesis of amino acids?
A3: Yes, phase-transfer catalytic alkylation has been successfully employed in the enantioselective synthesis of various amino acids. For instance, the alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester using specific chiral catalysts can yield (R)-α-alkylcysteines with high enantiomeric excess (ee) [, ]. Similarly, employing o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester with cinchona-derived catalysts allows for the synthesis of (R)-α-alkylserines with high ee [, ].
Q4: How can one synthesize (S)-α-alkylcysteines enantioselectively?
A4: (S)-α-alkylcysteines can be synthesized with good enantioselectivity by employing 2-o-biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester as a starting material in a phase-transfer catalytic alkylation reaction, utilizing specific chiral catalysts [, ].
Q5: How can (R)-α-alkylhomoserines and (R)-α-alkylhomocysteines be synthesized enantioselectively?
A5: Phase-transfer catalytic alkylation, using N-2′,3′,4′-trifluorobenzylcinchonidinium bromide as a catalyst, enables the enantioselective synthesis of (R)-α-alkylhomoserines and (R)-α-alkylhomocysteines. This method utilizes 2-phenyl-5,6-di-hydro-4H-1,3-oxazine-4-carboxylic acid tert-butyl ester and 2-phenyl-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid tert-butyl ester as starting materials, respectively [].
Q6: Are there efficient methods to synthesize α-alkyl-α,β-diaminopropionic acids enantioselectively?
A6: Yes, the asymmetric phase-transfer catalytic alkylation of N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester, utilizing a chiral quaternary ammonium catalyst, provides a route to obtain enantioenriched α-alkyl-α,β-diaminopropionic acids [].
Q7: Are there examples of carboxylic acid tert-butyl esters used in the synthesis of specific drugs?
A8: Yes, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester and its benzyl ester derivative have been employed in the synthesis of (3S), (2S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, an angiotensin-converting enzyme (ACE) inhibitor [, ]. Another example is the utilization of 2-naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester in the synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid (HMG), a metabotropic receptor ligand [].
Q8: What role do carboxylic acid tert-butyl esters play in combating tumor resistance to cisplatin?
A9: Combining cisplatin with a specific PP2A inhibitor, 4-(3-carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl) piperazine-1-carboxylic acid tert-butyl ester, showed synergistic antitumor efficacy in preclinical models []. The PP2A inhibitor helps overcome cisplatin resistance by blocking DNA damage repair mechanisms, leading to enhanced therapeutic effects [].
Q9: How is 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) unique in its interaction with KCa2 channels?
A10: GW542573X stands out as the first described SK1-selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its selectivity for hSK1 is attributed to the presence of Ser293 in the S5 transmembrane segment of the channel [, ].
Q10: How was the structure of (3S), (2S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid confirmed?
A11: The absolute configuration of this compound was determined using X-ray diffraction analysis of its derivative, the thiazepino [4, 3-b] isoquinoline compound [, ].
Q11: What is the crystal structure of 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester?
A12: This compound crystallizes in the monoclinic crystal class within the P21/c space group. Notably, its carbonyl group can adopt a +synclinal conformation [].
Q12: Can the photochemical and photomechanical properties of molecular crystal nanorods be influenced by the presence of carboxylic acid tert-butyl esters?
A13: Yes, incorporating anthracene-9-carboxylic acid tert-butyl ester into molecular crystal nanorods allows them to undergo photomechanical deformations without fragmentation upon exposure to light. This behavior is attributed to the [4 + 4] photodimerization reaction supported by the crystal structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)
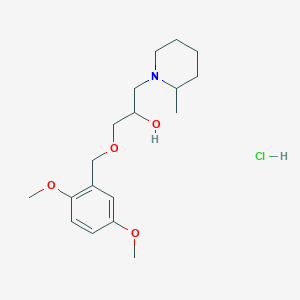

![2-Chloro-N-[2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]acetamide](/img/structure/B2574206.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574208.png)
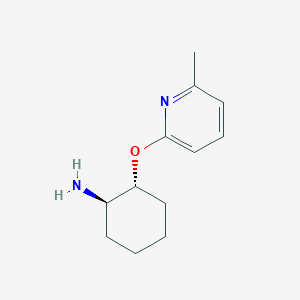
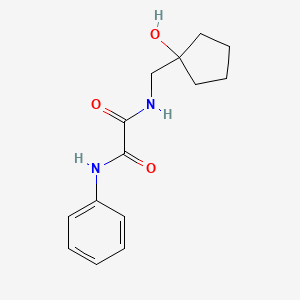
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)
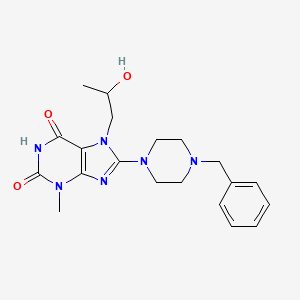
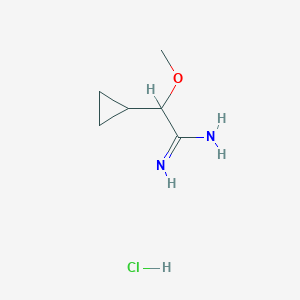
![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)